Moderate Monoamine Oxidase B (MAO-B) Inhibitory Activity: A Functional Starting Point for Neurotherapeutic SAR
4-Chloro-6-fluoro-7-methyl-quinoline exhibits measurable inhibition of rat MAO-B with an IC₅₀ value of 209 nM in brain mitochondrial homogenate [1]. While less potent than optimized dual AChE/MAO-B inhibitors such as compound 3c (IC₅₀ = 170 nM for MAO-B) [2], this level of activity provides a tractable starting point for medicinal chemistry optimization, particularly for exploring halogen-dependent SAR around the quinoline core.
| Evidence Dimension | MAO-B inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 209 nM |
| Comparator Or Baseline | Compound 3c (3,4-dihydro-2(1H)-quinoline-O-carbamate derivative) IC₅₀ = 170 nM |
| Quantified Difference | Target compound is 1.23-fold less potent |
| Conditions | Rat brain mitochondrial homogenate; spectrophotometric detection of 4-hydroxyquinoline |
Why This Matters
This activity confirms the compound's ability to engage MAO-B, a clinically validated target for Parkinson's disease, and provides a baseline for structure-guided optimization in neurotherapeutic programs.
- [1] BindingDB. BDBM50038204 (CHEMBL3094026). Inhibition of Sprague-Dawley rat MAO-B in brain mitochondrial homogenate. Retrieved April 2026. View Source
- [2] Gao Y, et al. (2026). Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinoline-O-carbamate derivatives as AChE/MAO-B dual inhibitors for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 80:129012. View Source
